molecular formula C19H21N5OS B2488484 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1351602-40-8

2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2488484
CAS No.: 1351602-40-8
M. Wt: 367.47
InChI Key: BOEUPKJMQRZBHL-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a benzo[d]thiazole ring, a piperazine ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the piperazine ring: This step may involve the reaction of the benzo[d]thiazole derivative with a piperazine derivative under appropriate conditions.

    Introduction of the pyridine ring: The final step could involve the coupling of the intermediate with a pyridine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-yl)ethanone
  • 1-(4-(Pyridin-2-yl)piperazin-1-yl)ethanone
  • Benzo[d]thiazole derivatives
  • Piperazine derivatives

Uniqueness

The uniqueness of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone lies in its combination of three distinct ring systems, which may confer unique biological or chemical properties compared to simpler analogs.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-22(19-21-15-6-2-3-7-16(15)26-19)14-18(25)24-12-10-23(11-13-24)17-8-4-5-9-20-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEUPKJMQRZBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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